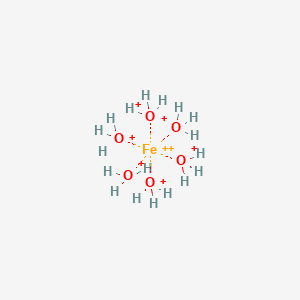

Hexaoxidanium;iron(2+)

Descripción

Hexaoxidanium;iron(2+), more accurately termed hexaaquairon(II) ([Fe(H₂O)₆]²⁺), is a coordination complex where an Fe²⁺ ion is surrounded by six water molecules in an octahedral geometry . This complex is commonly found in hydrated iron(II) salts like ferrous sulfate heptahydrate (FeSO₄·7H₂O), where the [Fe(H₂O)₆]²⁺ ion dissociates in aqueous solutions . The stability of Fe²⁺ in this configuration is critical in redox chemistry and biological systems, such as hemoglobin function, where Fe(II) is stabilized by ligand coordination .

Propiedades

Fórmula molecular |

FeH18O6+8 |

|---|---|

Peso molecular |

169.98 g/mol |

Nombre IUPAC |

hexaoxidanium;iron(2+) |

InChI |

InChI=1S/Fe.6H2O/h;6*1H2/q+2;;;;;;/p+6 |

Clave InChI |

JFCJMVGVPNMORU-UHFFFAOYSA-T |

SMILES canónico |

[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Fe+2] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogs: Hexaaqua Metal Complexes

Hexaaqua complexes share the general formula [M(H₂O)₆]ⁿ⁺, where M is a transition metal. Below is a comparison of [Fe(H₂O)₆]²⁺ with two analogs:

Key Differences :

- Redox Behavior : Fe²⁺ in [Fe(H₂O)₆]²⁺ oxidizes readily to Fe³⁺ ([Fe(H₂O)₆]³⁺) under aerobic conditions, whereas [Ni(H₂O)₆]²⁺ is more redox-stable .

- Acid-Base Reactions : [Fe(H₂O)₆]³⁺ undergoes hydrolysis to form Fe(OH)₃, while [Fe(H₂O)₆]²⁺ requires stronger oxidizing agents to precipitate .

Functional Analogs: Iron Oxides and Sulfates

Hexaaquairon(II) is functionally compared to iron oxides and sulfates due to shared industrial and environmental roles:

Magnetite (Fe₃O₄)

- Formula : Fe²⁺Fe³⁺₂O₄ .

- Properties : Mixed oxidation state oxide; ferrimagnetic, insoluble in water, high electrical conductivity.

- Applications : Magnetic storage, biomedical imaging, catalysts .

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

- Formula : Contains [Fe(H₂O)₆]²⁺ as the cationic species .

- Properties : Blue-green crystals, water-soluble, used in Fe²⁺ supplementation and redox titrations.

- Contrast with Magnetite : Solubility enables applications in liquid-phase chemistry, unlike magnetite’s solid-state utility .

Redox and Environmental Behavior

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.